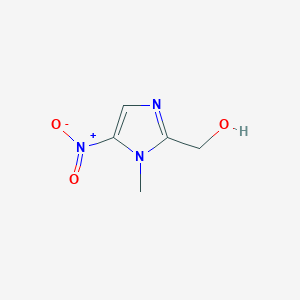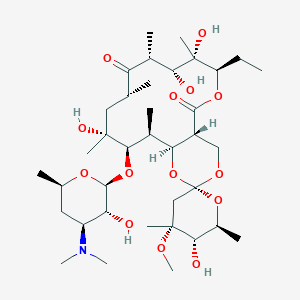
Methylhydroxygliclazide
Vue d'ensemble
Description
Methylhydroxygliclazide is a metabolite of Gliclazide . Gliclazide is a sulfonylurea type of anti-diabetic medication, used to treat type 2 diabetes . It is used when dietary changes, exercise, and weight loss are not enough . Gliclazide is extensively metabolized by the liver; its metabolites are excreted in both urine (60-70%) and feces (10-20%) .
Synthesis Analysis
While specific synthesis methods for Methylhydroxygliclazide were not found, there are general methods for chemical synthesis analysis and pathway design . These methods involve computer-assisted synthetic analysis and design, machine-learning algorithms, and data-driven learning methods using deep neural networks .Applications De Recherche Scientifique
1. Herbicide Resistance Studies
Research has shown that reduced rates of certain herbicides, including diclofop-methyl, can select for resistance in some plant species. This indicates that Methylhydroxygliclazide could be involved in studies related to herbicide resistance and its management in agriculture (Neve & Powles, 2005).
2. Hypoglycaemic Effects and Drug Delivery Systems
Studies have explored the potential of Methylhydroxygliclazide in treating Type 1 Diabetes Mellitus (T1DM) due to its immunoregulatory and anti-clotting effects. Research focusing on microencapsulation techniques to optimize the absorption and applications of Methylhydroxygliclazide in T1DM treatment is of significant interest (Goločorbin-Kon et al., 2017).
3. Pharmaceutical Formulation Enhancements
The enhancement of solubility and bioavailability of Methylhydroxygliclazide through various formulation techniques has been a subject of research. Solid dispersions and physical mixtures with compounds like Polyvinylpyrrolidone K90 have been investigated to improve its pharmacological properties (Biswal, Sahoo, & Murthy, 2009).
4. Neuroprotective Actions of Related Compounds
While not directly about Methylhydroxygliclazide, research on related compounds like Sulfasalazine has revealed neuroprotective actions through the blockade of NMDA receptors. Such studies can provide insights into the potential neurological applications of Methylhydroxygliclazide and similar compounds (Ryu et al., 2003).
Safety And Hazards
Orientations Futures
While specific future directions for Methylhydroxygliclazide were not found, there are general future directions in related fields. For example, in the field of chronic myeloid leukemia treatment, new treatment approaches are needed to improve the depth and durability of response, avoid the development of TKI resistance, provide treatment that limits TKI toxicity, and provide the chance of successfully remaining in treatment-free remission . Another example is the development of peptide-drug conjugates for cancer treatment .
Propriétés
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCHVBQHVIUSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007515 | |
| Record name | N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylhydroxygliclazide | |
CAS RN |
87368-00-1 | |
| Record name | Hydroxygliclazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087368001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501007515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















